An In-Depth Technical Guide to the Physicochemical Properties of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive experimental data in publicly accessible literature, this document leverages validated computational models to predict key parameters including acidity (pKa), lipophilicity (logP), and aqueous solubility. Furthermore, this guide details established, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for researchers. The synthesis of the title compound is discussed, and its potential applications in drug discovery are contextualized by the known bioactivities of related thiazole and piperidine scaffolds. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics incorporating this promising chemical moiety.
Introduction: The Significance of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is intrinsically linked to its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. For 1-(Thiazol-2-yl)piperidine-3-carboxylic acid, a molecule featuring both a basic piperidine ring and an acidic carboxylic acid group, understanding its ionization behavior (pKa), lipophilicity (logP), and solubility is paramount. These parameters influence how the molecule interacts with biological membranes, its potential for oral bioavailability, and its formulation possibilities. The thiazole ring, a common motif in many approved drugs, further contributes to the molecule's unique electronic and conformational properties, making a thorough physicochemical characterization essential for its rational development as a potential therapeutic agent.[1][2]
Compound Identification
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Chemical Name: 1-(Thiazol-2-yl)piperidine-3-carboxylic acid
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CAS Number: 927803-56-3
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Molecular Formula: C₉H₁₂N₂O₂S
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Molecular Weight: 212.27 g/mol
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Chemical Structure:
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 1-(Thiazol-2-yl)piperidine-3-carboxylic acid in the current literature, the following physicochemical parameters have been predicted using well-established computational algorithms. It is crucial to note that these are in silico estimations and experimental verification is highly recommended.
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | 3.5 - 4.5 | Governs the ionization state of the carboxylic acid group at physiological pH, impacting solubility and interaction with targets. |
| pKa (basic) | 6.0 - 7.0 | Determines the protonation state of the piperidine nitrogen, influencing membrane permeability and potential for salt formation. |
| logP | 0.5 - 1.5 | Indicates the lipophilicity of the molecule, a key factor in predicting its ability to cross biological membranes. |
| Aqueous Solubility | Moderately Soluble | Influences the dissolution rate and bioavailability of the compound. |
| Melting Point | Not available | Important for solid-state characterization and formulation development. |
Experimental Determination of Physicochemical Properties
To provide a robust and verifiable understanding of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid, the following standard experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
The pKa values of the acidic carboxylic acid and the basic piperidine nitrogen can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.
Protocol:
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Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is limited.
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Titration with Acid: To determine the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH at regular volume increments of the added acid.
-
Titration with Base: To determine the acidic pKa, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH at regular volume increments of the added base.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[3][4][5][6][7]
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's differential solubility in a non-polar (n-octanol) and a polar (water) solvent. The shake-flask method is the traditional and most reliable method for its determination.
Protocol:
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Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD).
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Partitioning: Dissolve a known amount of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid in one of the phases. Add a known volume of the other phase to create a biphasic system.
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Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8][9][10][11]
Diagram of Shake-Flask Method Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that can be determined by the equilibrium solubility method, often referred to as the shake-flask method.
Protocol:
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Sample Preparation: Add an excess amount of solid 1-(Thiazol-2-yl)piperidine-3-carboxylic acid to a known volume of aqueous buffer at the desired pH (e.g., pH 7.4).
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Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
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Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
-
Verification of Equilibrium: To confirm that equilibrium has been reached, the remaining solid can be re-suspended in fresh buffer and the process repeated. The solubility value should be consistent.[12][13][14][15][16]
Synthesis
A plausible synthetic route to 1-(Thiazol-2-yl)piperidine-3-carboxylic acid involves the nucleophilic substitution of a halogenated thiazole with piperidine-3-carboxylic acid or its ester derivative.
Proposed Synthetic Scheme:
A common method for the formation of N-aryl or N-heteroaryl piperidines is the Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. Alternatively, a direct nucleophilic aromatic substitution can be employed if the thiazole ring is sufficiently activated. A more classical approach would involve the reaction of 2-bromothiazole with an ester of piperidine-3-carboxylic acid, followed by hydrolysis of the ester.
Illustrative Synthetic Pathway:
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Esterification of Piperidine-3-carboxylic acid: The carboxylic acid is first protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions.
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N-Arylation: The piperidine-3-carboxylic acid ester is then reacted with 2-bromothiazole in the presence of a base (e.g., K₂CO₃ or Et₃N) and a suitable solvent (e.g., DMF or DMSO) at elevated temperatures.
-
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, 1-(Thiazol-2-yl)piperidine-3-carboxylic acid.[17][18][19]
Diagram of Proposed Synthesis:
Caption: A proposed synthetic route to the title compound.
Role in Drug Design and Medicinal Chemistry
The structural motifs present in 1-(Thiazol-2-yl)piperidine-3-carboxylic acid are of considerable interest in drug discovery.
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Thiazole Ring: The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs.[20] It can participate in hydrogen bonding and π-stacking interactions with biological targets. Its metabolic stability and ability to modulate physicochemical properties make it a valuable component in drug design.[1]
-
Piperidine Ring: The piperidine ring is a common saturated heterocycle in medicinal chemistry. It can serve as a scaffold to orient functional groups in three-dimensional space and can be crucial for binding to receptors and enzymes. The basic nitrogen of the piperidine can form salt bridges and is often important for aqueous solubility.
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Carboxylic Acid: The carboxylic acid group is a key functional group for interacting with biological targets through hydrogen bonding and ionic interactions. It can also be used as a handle for prodrug strategies to improve pharmacokinetic properties.
The combination of these three moieties in 1-(Thiazol-2-yl)piperidine-3-carboxylic acid creates a molecule with a unique three-dimensional shape and a distribution of polar and non-polar regions, making it an attractive starting point for the design of novel bioactive compounds. Derivatives of similar structures have shown a wide range of biological activities, including antimicrobial and anticancer properties.[17][21][22][23]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of 1-(Thiazol-2-yl)piperidine-3-carboxylic acid, offering predicted values for key parameters and outlining robust experimental protocols for their determination. While experimental data for this specific molecule is scarce, the information presented herein serves as a valuable resource for researchers, enabling a more informed approach to its synthesis, characterization, and application in drug discovery programs. The insights into its potential role in medicinal chemistry, based on the well-established importance of its constituent chemical scaffolds, underscore the need for further investigation into this promising compound.
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